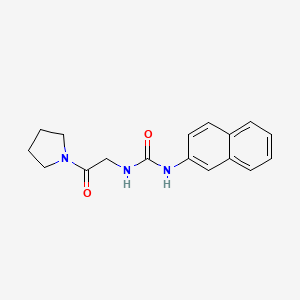
1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring structure, which is composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a versatile compound that has been used in various biological and medical research studies.
科学的研究の応用
Chemosensors for Transition Metal Ions : Naphthoquinone-based chemosensors, including derivatives similar to the compound , have shown remarkable selectivity towards Cu2+ ions in certain mixtures, which is significant for metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).
β-Substitution in Organic Synthesis : Research on reactions between octafluoronaphthalene and various amines, including pyrrolidine, has led to the exclusive substitution of β-fluorine atoms, yielding naphthalene derivatives. This finding is relevant for the synthesis of complex organic compounds (Sorokin et al., 2004).
Photoluminescence of Urea and Thiourea Derivatives : Studies have investigated the photoluminescence of salts of urea derivatives, which includes compounds structurally related to 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea. This research is significant for understanding the optical properties of these compounds (Baruah & Brahma, 2023).
Colorimetric and Fluorescent Sensors : A study involving a receptor using fluorenone and naphthalene moieties, which are part of the molecular structure of interest, has shown significant potential as a colorimetric and fluorescent sensor for detecting specific ions and molecules (Thangadurai et al., 2013).
Medicinal Chemistry Applications : The compound has been investigated for its potential use in medicinal chemistry, particularly in the context of enzyme inhibition and drug discovery. This includes research on the structure-activity relationships of similar urea derivatives as inhibitors of specific kinases, which are crucial in the treatment of autoimmune diseases (Regan et al., 2003).
Live Cell Imaging : A urea-linked naphthalene-based fluorescent sensor has been developed for detecting Hg(2+) ions in living cells, demonstrating the compound's applicability in biological imaging and environmental monitoring (Tayade et al., 2014).
特性
IUPAC Name |
1-naphthalen-2-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(20-9-3-4-10-20)12-18-17(22)19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQHGSRPQHBTTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


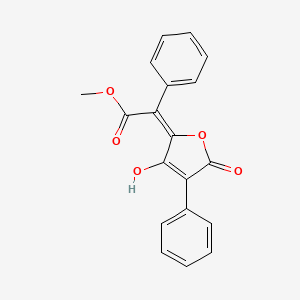
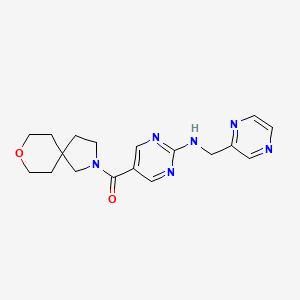
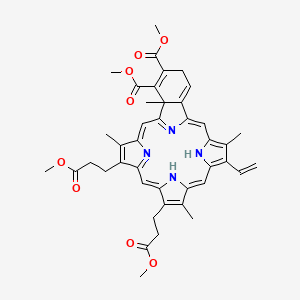
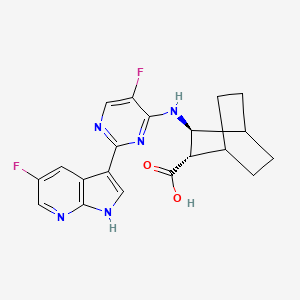

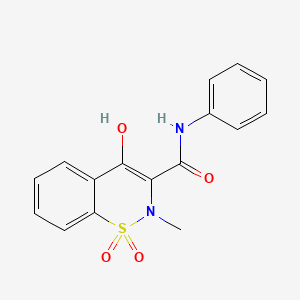
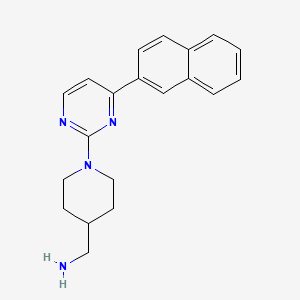
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)